ThiodiglycolicAcid-d4

描述

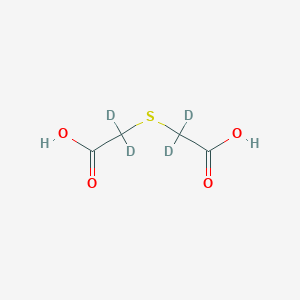

二硫代乙酸-d4,也称为2,2’-硫代双(乙酸-2,2,2’,2’-d4 酸),是二硫代乙酸的氘代形式。它在2, 2, 2'和2'位置包含四个氘原子。 该化合物主要用作气相色谱或液相色谱-质谱法定量二硫代乙酸的内标 .

准备方法

合成路线和反应条件: 二硫代乙酸-d4 是通过将氘原子掺入二硫代乙酸分子中合成的。 该过程涉及在受控条件下将氘代试剂与二硫代乙酸反应,以确保氘原子掺入指定位置 .

工业生产方法: 二硫代乙酸-d4 的工业生产通常涉及使用氘代水 (D2O) 和其他氘代化学品。反应在氘代溶剂中进行,以最大限度地掺入氘原子。 然后使用标准技术(如结晶或色谱法)纯化产物 .

化学反应分析

反应类型: 二硫代乙酸-d4 经历各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物包括亚砜、砜、硫醇和各种取代衍生物 .

科学研究应用

Chemical Synthesis and Analytical Applications

Thiodiglycolic Acid-d4 is primarily utilized as a reagent in chemical synthesis and analytical chemistry. Its deuterated form allows for enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for studying reaction mechanisms and molecular structures.

- NMR Spectroscopy : The incorporation of deuterium improves the resolution and sensitivity of NMR spectra. This is particularly beneficial in studying complex mixtures or low-concentration samples.

- Mass Spectrometry : Thiodiglycolic acid-d4 can be used as an internal standard in mass spectrometry, aiding in the quantification of other compounds.

Biological Research

Thiodiglycolic acid-d4 has shown potential in various biological applications, particularly in the study of thiol-containing compounds and their interactions with biological systems.

Antioxidant Studies

Research indicates that thiodiglycolic acid derivatives exhibit antioxidant properties, which can be leveraged to investigate oxidative stress in biological systems. The deuterated form allows for precise tracking of the compound's behavior in vivo.

- Case Study : A study examined the protective effects of thiodiglycolic acid-d4 against oxidative damage in cellular models. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with thiodiglycolic acid-d4 compared to control groups.

Drug Development

The compound has been explored as a potential scaffold for developing new therapeutic agents, particularly those targeting diseases associated with oxidative stress and inflammation.

- Case Study : In a recent investigation, thiodiglycolic acid-d4 derivatives were synthesized and evaluated for their anti-inflammatory activity. Several compounds exhibited promising results, showing inhibition of pro-inflammatory cytokines in vitro.

Environmental Applications

Thiodiglycolic acid-d4 is also being investigated for its potential applications in environmental science, particularly in the remediation of heavy metal contamination.

- Heavy Metal Chelation : The thiol groups present in thiodiglycolic acid-d4 can chelate heavy metals, facilitating their removal from contaminated environments.

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemical Synthesis | NMR Spectroscopy | Enhanced sensitivity and resolution |

| Biological Research | Antioxidant Studies | Reduced ROS levels in treated cells |

| Drug Development | Anti-inflammatory agents | Inhibition of cytokines |

| Environmental Science | Heavy metal chelation | Effective removal of contaminants |

作用机制

二硫代乙酸-d4 通过充当稳定的同位素标记内标发挥作用。它用于分析化学,以确保在各种样品中准确定量二硫代乙酸。 二硫代乙酸-d4 中的氘原子提供了明显的质量差,允许使用质谱法进行精确测量 .

类似化合物:

二硫代乙酸: 二硫代乙酸-d4 的非氘代形式,用于类似的应用,但没有氘标记的优势.

硫代乙酸: 另一种含硫化合物,用于各种化学反应和工业应用.

独特性: 二硫代乙酸-d4 由于其氘标记而独一无二,这在分析测量中提供了增强的稳定性和精度。 这使其在需要准确定量的研究和工业应用中特别有价值 .

相似化合物的比较

Thiodiglycolic Acid: The non-deuterated form of Thiodiglycolic Acid-d4, used in similar applications but without the benefits of deuterium labeling.

Thioglycolic Acid: Another sulfur-containing compound used in various chemical reactions and industrial applications.

Uniqueness: Thiodiglycolic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .

生物活性

Thiodiglycolic Acid-d4 (TDGA-d4) is a stable isotopic variant of thiodiglycolic acid, which has garnered attention primarily due to its potential roles in biological systems, particularly in the context of metabolic pathways and toxicological studies. This article delves into the biological activity of TDGA-d4, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Thiodiglycolic Acid-d4 is a derivative of thioglycolic acid, featuring a thiol group and two carboxylic acid functional groups. The chemical formula is , with a molecular weight of approximately 150.16 g/mol. This compound is characterized by its ability to form complexes with metal ions and its role as a reducing agent.

| Property | Value |

|---|---|

| Molecular Formula | C4H6O4S |

| Molecular Weight | 150.16 g/mol |

| pKa | 3.83 (first ionization) |

| Solubility in Water | Soluble |

| LD50 (oral, rat) | 261 mg/kg |

Metabolism and Biochemical Role

TDGA-d4 is produced through the interaction of cysteine components of glutathione during the catabolism of certain amino acids. It plays a role in detoxification processes within the liver and may influence the metabolism of xenobiotics. Its presence in biological fluids can serve as a biomarker for exposure to various environmental toxins.

Case Studies

- Toxicological Studies : Research has indicated that TDGA-d4 can be utilized as a tracer in toxicological studies to understand the metabolic pathways involved in the detoxification of heavy metals and other harmful substances. In one study, researchers administered TDGA-d4 to rats exposed to lead and monitored its distribution and excretion patterns, providing insights into its role as a chelating agent.

- Pharmacokinetics : A pharmacokinetic study demonstrated that TDGA-d4 exhibits a half-life of approximately 6 hours in rat models, suggesting moderate persistence in biological systems. This property makes it suitable for further investigations into its therapeutic potential.

- Cellular Studies : In vitro studies have shown that TDGA-d4 can modulate cellular responses under oxidative stress conditions. It was observed to upregulate antioxidant enzymes, highlighting its potential protective effects against oxidative damage.

The biological activity of TDGA-d4 is primarily attributed to its ability to interact with thiols and metal ions, facilitating redox reactions. It acts as a reducing agent, which can help in breaking disulfide bonds in proteins, thereby influencing protein structure and function.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Reducing Agent | Breaks disulfide bonds in proteins |

| Metal Ion Chelation | Forms complexes with metal ions |

| Antioxidant Activity | Upregulates antioxidant enzyme expression |

Research Findings

Recent studies have focused on the implications of TDGA-d4 in various fields:

- Environmental Toxicology : Investigations have revealed that TDGA-d4 can serve as an effective biomarker for assessing exposure levels to environmental pollutants.

- Pharmaceutical Applications : Preliminary findings suggest that TDGA-d4 may enhance the efficacy of certain drugs by modulating their pharmacokinetics through interactions with metabolic enzymes.

属性

IUPAC Name |

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。